molecular formula C65H126N10O12S B561590 Pam2CSK4

Pam2CSK4

カタログ番号: B561590
分子量: 1271.8 g/mol
InChIキー: LJUIOEFZFQRWJG-GHYFRYPYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pam2CSK4 is a synthetic diacylated lipopeptide that acts as a potent agonist for Toll-like receptor 2/6 (TLR2/6). Its structure mimics bacterial lipopeptides, enabling it to activate innate immune responses by binding to TLR2/TLR6 heterodimers . Key characteristics include:

  • Structure: Comprises two palmitoyl chains (diacylation) linked to a cysteine residue, followed by a tripeptide (SK4: Ser-Lys-Lys-Lys) .
  • Function: Induces NF-κB and AP-1 signaling pathways via MyD88, leading to cytokine/chemokine production (e.g., TNF-α, IL-6) and enhanced phagocytosis .
  • Applications: Used as an immunomodulator in vaccine adjuvants, cancer therapy, and infectious disease models .

This compound is synthesized through a 20-step, high-yield (>60% per step) process that avoids column chromatography, making it scalable for research and therapeutic use .

準備方法

Convergent Synthetic Strategy

The synthesis of Pam2CSK4 follows a convergent approach , dividing the process into three key fragments:

  • Diacylated cysteine-serine backbone (PAM₂CS)

  • Tetralysine (K₄) fragment

  • Final coupling and global deprotection

This strategy minimizes side reactions and allows parallel synthesis of fragments, reducing overall time and cost .

Palmitoyl Chloride Preparation

Palmitic acid (C₁₅H₃₁COOH) is converted to palmitoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reagent is typically distilled under inert atmosphere to prevent hydrolysis .

tert-Butyloxycarbonyl (Boc) Protection of Cysteine

L-Cystine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in aqueous triethylamine (Et₃N). This step achieves >90% yield without chromatography by precipitating the product with HCl :

L-Cystine+Boc2OEt3N, H2Odi-Boc-cystine+CO2\text{L-Cystine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, H}2\text{O}} \text{di-Boc-cystine} + \text{CO}2

Synthesis of PAM₂CS Backbone

The backbone is constructed in eight steps (Scheme 1) :

StepReactionReagents/ConditionsYield
1Boc protection of L-cystineBoc₂O, Et₃N, H₂O, RT, 12 h92%
2Coupling with Ser(OtBu)OtBuEDCI, HOBt, DMF, 5 h85%
3Deprotection of Boc groupsTFA, DCM, 30 min95%
4PalmitoylationC₁₅H₃₁COCl, Et₃N, DMAP, DCM, 12 h78%

Key challenges include avoiding racemization during coupling and ensuring complete diacylation. The use of 4-dimethylaminopyridine (DMAP) accelerates palmitoyl chloride reactivity, while Et₃N neutralizes HCl byproducts .

Synthesis of Tetralysine (K₄) Fragment

The K₄ fragment is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry :

  • Resin loading : Fmoc-Lys(Boc)-OH attached to Wang resin.

  • Iterative deprotection/coupling :

    • Deprotection: 20% piperidine in DMF.

    • Coupling: Fmoc-Lys(Boc)-OH with EDCI/HOBt activation.

  • Cleavage : TFA/water (95:5) to release H-[Lys(Boc)]₄-OtBu.

This method achieves >80% yield per coupling cycle, with HPLC purity ≥95% after precipitation .

Final Coupling and Deprotection

The PAM₂CS backbone is coupled to the K₄ fragment using EDCI/HOBt in DMF (6 h, RT), followed by global deprotection with HCl/dioxane to remove Boc and tert-butyl groups :

PAM2CS+H-[Lys(Boc)]4-OtBuEDCI/HOBtPAM2CSK4-protectedHClPAM2CSK4\text{PAM}2\text{CS} + \text{H-[Lys(Boc)]}4\text{-OtBu} \xrightarrow{\text{EDCI/HOBt}} \text{PAM}2\text{CSK}4\text{-protected} \xrightarrow{\text{HCl}} \text{PAM}2\text{CSK}4

Final yields exceed 60% after lyophilization, with endotoxin levels <0.1 EU/mg .

Scalability and Industrial Adaptations

Large-Scale Production

Industrial methods optimize solvent use and purification:

  • Solvent recycling : DMF and DCM recovered via distillation.

  • Chromatography avoidance : TPPO byproducts removed via ZnCl₂ complexation .

  • Automated SPPS : Reduces manual handling for K₄ synthesis.

A 20-step process achieves an overall yield of 18–22% at kilogram scale .

Preparation of Stock Solutions

InvivoGen’s protocol ensures bioactivity retention :

  • Reconstitution : 1 mg vial + 1 mL endotoxin-free water.

  • Storage : 4°C for 1 month or -20°C for 6 months (aliquoted).

  • Working concentration : 1 pg/mL – 10 ng/mL in cell assays.

Quality Control and Stability

ParameterMethodSpecification
PurityRP-HPLC (C18 column)≥95%
EndotoxinsHEK-Blue™ TLR4 assay<0.1 EU/mg
BioactivityNF-κB activation (HEK-Blue™ TLR2)EC₅₀ = 67 pM

Stability studies show <5% degradation after 6 months at -20°C .

化学反応の分析

Critical Reaction Steps

  • Synthesis of R-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane (Synthon 5)
    • Starting material : S-2,2-dimethyl-1,3-dioxolane-4-methanol.
    • Reagents : Iodine (1.3 eq.), triphenylphosphine (1.2 eq.), imidazole (3 eq.) in toluene at 90°C.
    • Mechanism : SN2 displacement via alkoxyphosphonium iodide intermediate .
  • Formation of PAM2CS Backbone
    • Coupling reaction : Boc-Cys-OH with H-Ser(OtBu)-OtBu using EDCI/HOBt in DMF .
    • Deprotection : Bu₃P-mediated disulfide reduction and subsequent palmitoylation with C₁₅H₃₁COCl .
  • Tetralysine (K4) Synthesis
    • Stepwise coupling : Fmoc-L-Lys(Boc)-OH using EDCI/HOBt, followed by piperidine deprotection .
  • Final Assembly
    • Coupling : PAM2CS with K4 using EDCI/HOBt in DMF .
    • Global deprotection : HCl in dioxane to remove Boc and tBu groups .

Reaction Conditions and Optimization

Reaction StepReagents/ConditionsYieldKey Challenges
Synthon 5 preparationI₂, PPh₃, imidazole, toluene, 90°C85%Removal of triphenylphosphine oxide
PAM2CS palmitoylationC₁₅H₃₁COCl, Et₃N, DCM90%Steric hindrance mitigation
Tetralysine couplingEDCI, HOBt, DMF, rt>60%Avoidance of racemization
Global deprotectionHCl/dioxane95%Acid-sensitive group retention

Data consolidated from .

Key Structural and Functional Features

  • Lipid component : Two palmitoyl chains attached via thioether bonds to cysteine.
  • Peptide sequence : Cys-Ser-(Lys)₄, with lysine residues enhancing solubility and TLR2 binding .
  • Self-assembly : Forms spherical micelles at critical aggregation concentration (cac = 0.035 wt%) .

Characterization Data

TechniqueObservationsReference
¹H/¹³C NMR Confirmed palmitoyl integration and lysine chain
Mass Spec M.W. = 1271.83 (C₆₅H₁₂₆N₁₀O₁₂S)
HPLC Purity ≥95% (retention time = 12.8 min)

Mechanistic Insights

  • TLR2/6 activation : this compound binds TLR2/6 heterodimer via hydrophobic interactions with palmitoyl chains and hydrogen bonding with peptide residues (e.g., Cys-Ser) .
  • Cooperative signaling : Enhances ITAM-mediated platelet activation and NF-κB pathways .

Scalability and Industrial Relevance

科学的研究の応用

Introduction to Pam2CSK4

This compound is a synthetic diacylated lipopeptide that acts as a potent agonist for Toll-Like Receptor 2 (TLR2) and TLR6 heterodimers. It plays a significant role in modulating immune responses, making it a valuable compound in various scientific research applications, particularly in immunology and vaccine development. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Platelet Activation and Inflammation

This compound has been shown to activate platelets through the TLR2/Nuclear factor-κB signaling pathway. This activation enhances platelet aggregation and adhesion to collagen-coated surfaces, which is crucial in thrombo-inflammatory diseases. Studies indicate that this compound induces dense granule secretion in platelets, leading to increased inflammatory responses in human umbilical vein endothelial cells (HUVECs) treated with the compound .

Mechanisms of Action:

  • Signaling Pathways: this compound activates the TLR2/NF-κB axis and Bruton’s tyrosine kinase, which are essential for platelet functional responses.
  • Inflammatory Response: The presence of platelets enhances inflammatory responses in HUVECs under both static and flow conditions .

Vaccine Adjuvant

This compound serves as an effective adjuvant in vaccine formulations aimed at enhancing Th2 immune responses. Research has demonstrated that it can significantly boost antibody-dependent immunity when used alongside various antigens . For instance, in models of cutaneous leishmaniasis, vaccines incorporating this compound resulted in a notable reduction in parasite recovery compared to controls, indicating its potential as a Th2 polarizing adjuvant .

Key Findings:

  • Immunogenicity: Vaccines combined with this compound elicited higher IgG1 responses compared to traditional adjuvants like Alum.
  • Efficacy: The combination of this compound with other adjuvants has been explored to enhance Th1 and Th2 cytokine production, although some combinations showed no additive effects on specific cytokine levels .

Synthesis and Bioanalytical Applications

The synthesis of this compound involves a complex 20-step process that achieves high yields (greater than 60% for all steps). This efficient synthesis method makes it accessible for research applications . Furthermore, this compound is utilized in bioanalytical applications such as electrochemical biosensors, where its capacity to bind specific targets is harnessed for detection purposes .

Summary of Synthesis Process

StepDescription
1Protection of starting materials
2Synthesis of key backbone skeleton
3Coupling to yield this compound

Case Study 1: Platelet Activation

In vitro studies demonstrated that this compound induces significant platelet activation leading to enhanced aggregation and inflammatory response. The use of pharmacologic inhibitors confirmed the involvement of TLR2 and NF-κB pathways in this process. This research highlights the potential therapeutic implications of targeting TLR pathways to manage thrombo-inflammatory conditions .

Case Study 2: Vaccine Development

A study investigating the use of this compound as an adjuvant revealed its effectiveness in reducing parasite burdens during vaccination against Leishmania. The results indicated that vaccines incorporating this compound not only improved immune response but also provided comparable efficacy to established adjuvants like Alum .

作用機序

パム2CSK4は、細胞表面のTLR2/TLR6ヘテロダイマーに結合することでその効果を発揮します 。この結合は、MyD88依存的なシグナル伝達カスケードをトリガーし、NF-κBとAP-1転写因子の活性化につながります。これらの転写因子の活性化は、プロ炎症性サイトカインやその他の免疫応答の産生をもたらします。

類似の化合物との比較

パム2CSK4は、TLR2/TLR6経路を特異的に活性化する能力において独特です 。類似の化合物には以下が含まれます。

    Pam3CSK4: TLR2/TLR1ヘテロダイマーを活性化するトリアシル化リポペプチド。

    リポテイコ酸: TLR2を活性化するグラム陽性菌細胞壁の構成成分。

    リポアラビノマンナン: TLR2を活性化するマイコバクテリア細胞壁の構成成分。

パム2CSK4は、TLR2/TLR6経路を選択的に活性化できる特異的なジアシル化構造により、これらの化合物とは異なります。

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Pam2CSK4 vs. Pam3CSK4

Structural Differences :

  • Pam3CSK4 is triacylated (three palmitoyl chains) vs. This compound’s diacylation .
  • Pam3CSK4 binds TLR2/TLR1, while this compound activates TLR2/TLR6 .

Functional Divergence :

Parameter This compound (TLR2/6) Pam3CSK4 (TLR2/1) References
Antiviral Activity No significant effect Inhibits Rift Valley fever virus
FcγR Modulation Enhances phagocytosis and TNF-α Less effective in FcγR upregulation
Cytokine Induction Strong IL-10, IL-17A Preferentially induces IL-12
Self-Assembly Forms spherical micelles Forms wormlike micelles

Mechanistic Insights :

  • Pam3CSK4’s third acyl chain occupies TLR1’s hydrophobic pocket, altering downstream signaling .

This compound vs. FSL-1

Structural Similarities :

  • Both are diacylated TLR2/6 agonists with a lipopeptide backbone .

Functional Contrasts :

Parameter This compound FSL-1 References
Platelet Activation Strong NF-κB and PKC activation Weaker platelet activation
Th2 Immunity Limited data Critical for Th2 responses
Radiation Mitigation Not studied Protects against hematopoietic ARS

This compound vs. GSK3277329

Structural Differences :

  • GSK3277329 is monoacylated vs. This compound’s diacylation .

Functional Overlap :

  • Both induce G-CSF, MCP-1, and neutrophil proliferation in primates .
  • This compound shows marginally higher cytokine induction (G-CSF: 5.9 vs. 4.2 ng/mL) .

Immunomodulatory Effects

  • Vaccine Adjuvants : this compound paired with inactivated influenza virus enhances mucosal IgA and systemic IgG in mice, outperforming poly(I:C) in intraperitoneal delivery .

生物活性

Pam2CSK4 (Pam2CysSerLys4) is a synthetic diacylated lipopeptide that serves as a potent agonist for Toll-like receptors (TLRs), specifically TLR2 and TLR6. This compound mimics the acylated amino terminus of bacterial lipopeptides, triggering significant immune responses through the activation of various signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms, effects on immune cells, and potential therapeutic applications.

This compound activates the TLR2/TLR6 heterodimer, leading to the induction of pro-inflammatory cytokines and the activation of transcription factors such as NF-κB and AP-1. The activation process involves several key steps:

  • Recognition : this compound binds to TLR2, which forms a heterodimer with TLR6.
  • Signal Transduction : This binding triggers a cascade involving MyD88-dependent pathways, ultimately leading to NF-κB activation.
  • Cytokine Production : The activation results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

Immune Cell Activation

This compound has been shown to activate various immune cells, including platelets, monocytes, and dendritic cells:

  • Platelet Activation : Studies have demonstrated that this compound induces platelet granule secretion and integrin activation in a concentration-dependent manner. It enhances platelet aggregation and adhesion to endothelial cells, promoting inflammatory responses in co-cultured human umbilical vein endothelial cells (HUVECs) .
  • Monocyte Activation : this compound stimulates human mononuclear cells to produce TNF-α and other cytokines . This effect is crucial for initiating immune responses against pathogens.

Cytokine Production

This compound significantly enhances the production of various cytokines:

CytokineEffect
TNF-αIncreased production in monocytes
IL-6Upregulated in response to TLR activation
IL-12Promoted secretion from activated immune cells

Study 1: Platelet Function and Inflammation

A study by Biswas et al. (2021) investigated the role of this compound in platelet activation during hyperlipidemia. The results showed that this compound significantly increased platelet aggregation and granule secretion through TLR2/NF-κB signaling pathways. Additionally, platelets activated by this compound enhanced inflammatory responses in HUVECs, indicating a synergistic effect between platelets and endothelial cells in inflammation .

Study 2: Immune Response Enhancement

Research conducted on Muscovy ducks evaluated the effects of this compound in combination with other TLR ligands (poly(I:C) and imiquimod) on immune responses to H9N2 avian influenza virus. The findings revealed that while this compound alone did not significantly enhance Th1/Th2 cytokine levels or hemagglutination inhibition titers, its combination with poly(I:C) showed improved immune responses, suggesting its potential as an adjuvant in avian vaccines .

Therapeutic Applications

Given its ability to activate innate immunity, this compound is being explored for various therapeutic applications:

  • Vaccine Adjuvant : Its immunostimulatory properties make it a candidate for enhancing vaccine efficacy against infectious diseases.
  • Cancer Therapy : Preliminary studies suggest that this compound may enhance the effectiveness of antibody therapies by modulating immune responses against tumors .

特性

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H126N10O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85)/t51-,52+,53+,54+,55+,56+,57+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUIOEFZFQRWJG-GHYFRYPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H126N10O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1271.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。